![molecular formula C24H37N3O B6120090 N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide](/img/structure/B6120090.png)
N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide, also known as JNJ-5207852, is a novel compound that has been the focus of scientific research due to its potential therapeutic applications. It was first synthesized by Janssen Pharmaceutica in 2004 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
Wirkmechanismus
The exact mechanism of action of N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide is not fully understood, but it is believed to act as an antagonist at the dopamine D2 receptor and the serotonin 5-HT2A receptor. It may also have an effect on other neurotransmitter systems such as glutamate and GABA.
Biochemical and Physiological Effects:
N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide has been shown to have several biochemical and physiological effects. It has been shown to decrease dopamine release in the prefrontal cortex and increase dopamine release in the striatum, which may contribute to its antipsychotic effects. It has also been shown to decrease glutamate release in the prefrontal cortex, which may contribute to its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide has several advantages for use in laboratory experiments. It has high selectivity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, which makes it a useful tool for studying these receptors. It also has good oral bioavailability and a long half-life, which makes it suitable for use in animal models.
However, there are also some limitations to using N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide in laboratory experiments. It has a relatively low potency compared to other antipsychotic drugs, which may limit its usefulness in certain studies. It also has some off-target effects on other neurotransmitter systems, which may complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide. One area of interest is its potential use in the treatment of schizophrenia and other psychotic disorders. Further studies are needed to determine its efficacy and safety in humans.
Another area of interest is its potential use in the treatment of neuropathic pain. Animal studies have shown promising results, but further studies are needed to determine its usefulness in humans.
Finally, N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide may have potential applications in other fields of medicine, such as the treatment of anxiety and depression. Further studies are needed to determine its efficacy and safety in these conditions.
Conclusion:
In conclusion, N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide is a novel compound that has been studied extensively for its potential therapeutic applications. It has been shown to have antipsychotic effects, as well as potential uses in the treatment of neuropathic pain, anxiety, and depression. Further research is needed to fully understand its mechanism of action and potential future applications.
Synthesemethoden
The synthesis of N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide involves several steps starting with the reaction of 3,5-dimethylphenylpiperidine with cyclopropylamine to form N-cyclopropyl-3-(3,5-dimethylphenyl)piperidine. This intermediate is then reacted with 4-bromobutyryl chloride to form N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antipsychotic effects in animal models, making it a potential treatment for schizophrenia. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-[1-[1-(3,5-dimethylphenyl)piperidin-4-yl]piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O/c1-18-15-19(2)17-23(16-18)27-13-9-22(10-14-27)26-11-7-20(8-12-26)3-6-24(28)25-21-4-5-21/h15-17,20-22H,3-14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGWWYXMOPBEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCC(CC2)N3CCC(CC3)CCC(=O)NC4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.